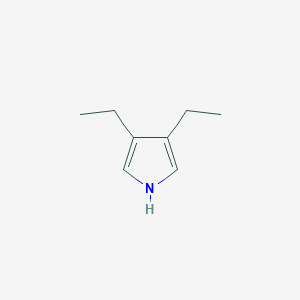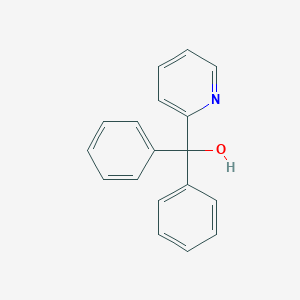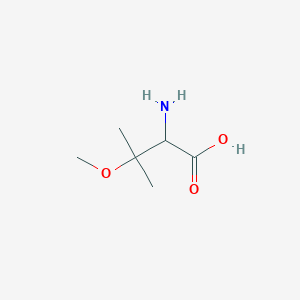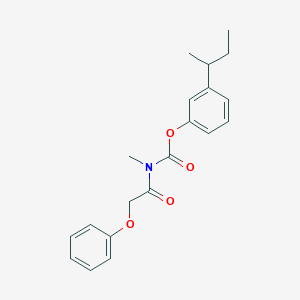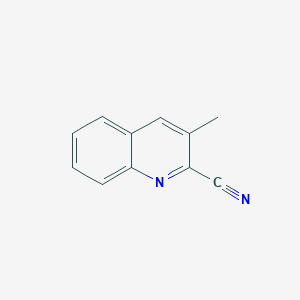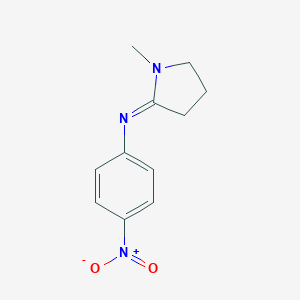
1-Methyl-2-(4-nitrophenylimino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-nitrophenylimino)pyrrolidine, also known as MNIP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MNIP belongs to the class of imine compounds, which are characterized by the presence of a carbon-nitrogen double bond. In
Applications De Recherche Scientifique
1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is in the field of organic electronics. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as field-effect transistors and solar cells.
1-Methyl-2-(4-nitrophenylimino)pyrrolidine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has a unique chemical structure that allows it to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property makes 1-Methyl-2-(4-nitrophenylimino)pyrrolidine a potential candidate for use in metal ion sensing applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is not fully understood, but it is believed to involve the interaction of the imine group with various biological molecules. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been shown to bind to DNA and RNA, and it is believed that this interaction may be responsible for some of its biological effects.
Effets Biochimiques Et Physiologiques
1-Methyl-2-(4-nitrophenylimino)pyrrolidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has antioxidant properties, which may be due to its ability to scavenge free radicals. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is its ease of synthesis. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine can be synthesized using simple and readily available starting materials, making it a cost-effective compound for use in laboratory experiments. However, one limitation of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-Methyl-2-(4-nitrophenylimino)pyrrolidine. One area of interest is the development of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine-based organic electronic devices. Further research is needed to optimize the charge transport properties of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine and to explore its potential for use in other electronic applications.
Another area of interest is the development of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine-based metal ion sensors. Further research is needed to optimize the selectivity and sensitivity of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine-based sensors and to explore their potential for use in environmental monitoring and biomedical applications.
In addition, further research is needed to explore the biological effects of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine and the mechanisms underlying these effects. This may involve studying the interaction of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine with various biological molecules, as well as exploring its potential for use in the treatment of various diseases.
Conclusion
In conclusion, 1-Methyl-2-(4-nitrophenylimino)pyrrolidine is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. 1-Methyl-2-(4-nitrophenylimino)pyrrolidine can be synthesized using a simple and cost-effective method, and it has been studied for its potential use in organic electronics, metal ion sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1-Methyl-2-(4-nitrophenylimino)pyrrolidine and to explore its potential for use in various scientific fields.
Méthodes De Synthèse
1-Methyl-2-(4-nitrophenylimino)pyrrolidine can be synthesized by the reaction of 1-methyl-2-pyrrolidinone with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, where the carbonyl group of 1-methyl-2-pyrrolidinone reacts with the aldehyde group of 4-nitrobenzaldehyde to form an imine bond. The resulting product is 1-Methyl-2-(4-nitrophenylimino)pyrrolidine, which can be purified by recrystallization.
Propriétés
Numéro CAS |
17536-04-8 |
|---|---|
Nom du produit |
1-Methyl-2-(4-nitrophenylimino)pyrrolidine |
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-13-8-2-3-11(13)12-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3 |
Clé InChI |
DRMVHXFUXPZWOI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
17536-04-8 |
Synonymes |
N-(1-Methylpyrrolidin-2-ylidene)-4-nitro-1-benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



